molecular formula C14H20O B13591738 2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol

2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol

Cat. No.: B13591738
M. Wt: 204.31 g/mol
InChI Key: AGYOTGFFABERRG-UHFFFAOYSA-N
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Description

2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol is an organic compound with the molecular formula C13H20O It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 2-methylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and influencing metabolic pathways. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetralin: A similar compound with a slightly different structure, used in similar applications.

    1-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol: Another derivative of tetrahydronaphthalene with different functional groups.

Uniqueness

2-Methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

2-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-2-ol

InChI

InChI=1S/C14H20O/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-4,6,9,12,15H,5,7-8,10H2,1-2H3

InChI Key

AGYOTGFFABERRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCCC2=CC=CC=C12)O

Origin of Product

United States

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